Cas no 1248486-82-9 (3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine)

3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a methyl group at the 3-position and a pyrrolidinylmethoxy moiety at the 6-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as a versatile intermediate in the synthesis of biologically active molecules. The pyrrolidine ring enhances solubility and bioavailability, while the pyridazine scaffold offers opportunities for further functionalization. Its well-defined stereochemistry and stability under standard conditions make it suitable for use in medicinal chemistry research, including the development of enzyme inhibitors or receptor modulators. The compound is typically handled under inert conditions to preserve its integrity.
3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine structure
1248486-82-9 structure
Product Name:3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine
CAS No:1248486-82-9
MF:C10H15N3O
MW:193.245601892471
CID:5320108
Update Time:2025-09-24

3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine
    • 3-methyl-6-(pyrrolidin-2-ylmethoxy)pyridazine
    • 3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine
    • Inchi: 1S/C10H15N3O/c1-8-4-5-10(13-12-8)14-7-9-3-2-6-11-9/h4-5,9,11H,2-3,6-7H2,1H3
    • InChI Key: VPGMBPZNKOPVDJ-UHFFFAOYSA-N
    • SMILES: O(C1=CC=C(C)N=N1)CC1CCCN1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 177
  • XLogP3: 0.7
  • Topological Polar Surface Area: 47

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6608-0392-2μmol
3-methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine
1248486-82-9
2μmol
$85.5 2023-09-07
Life Chemicals
F6608-0392-5μmol
3-methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine
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$94.5 2023-09-07
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F6608-0392-10μmol
3-methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine
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$103.5 2023-09-07
Life Chemicals
F6608-0392-20μmol
3-methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine
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$118.5 2023-09-07
Life Chemicals
F6608-0392-1mg
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$81.0 2023-09-07
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F6608-0392-2mg
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F6608-0392-4mg
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Additional information on 3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine

Research Brief on 3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine (CAS: 1248486-82-9): Recent Advances and Applications

3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine (CAS: 1248486-82-9) is a compound of growing interest in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate or active moiety in the development of novel pharmacological agents. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility as a scaffold for designing kinase inhibitors. Researchers demonstrated that modifications to the pyrrolidine and pyridazine rings could enhance selectivity for specific kinase targets, such as cyclin-dependent kinases (CDKs). The study reported that derivatives of 3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine exhibited promising inhibitory activity against CDK2 and CDK4, with IC50 values in the low micromolar range. These findings suggest its potential in oncology therapeutics, particularly for cancers driven by cell cycle dysregulation.

Another significant advancement was reported in a 2024 ACS Chemical Biology paper, which investigated the compound's role in modulating protein-protein interactions (PPIs). The study revealed that 3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine could disrupt the binding between certain transcription factors and their co-regulators, offering a new avenue for targeting undruggable proteins. Molecular dynamics simulations and X-ray crystallography data provided insights into the binding mode, emphasizing the importance of the pyrrolidine moiety for achieving high-affinity interactions.

In addition to its pharmacological potential, recent synthetic chemistry efforts have focused on optimizing the production of 3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine. A 2023 Organic Process Research & Development article described a scalable, enantioselective synthesis route using asymmetric hydrogenation, achieving a 92% yield and >99% enantiomeric excess. This methodological improvement addresses previous challenges in obtaining the compound in high purity, facilitating its broader use in drug development pipelines.

Ongoing preclinical studies are evaluating the compound's pharmacokinetic properties and toxicity profiles. Early results from animal models indicate favorable bioavailability and minimal off-target effects, though further optimization may be required to improve metabolic stability. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical candidates.

In conclusion, 3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine (CAS: 1248486-82-9) represents a versatile and promising scaffold in medicinal chemistry. Its applications span kinase inhibition, PPI modulation, and beyond, supported by recent advances in synthesis and mechanistic understanding. Future research should focus on expanding its therapeutic scope and addressing remaining challenges in drug-like properties.

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